molecular formula C9H10OS B1589070 S-benzylthioacetate CAS No. 32362-99-5

S-benzylthioacetate

Cat. No. B1589070
CAS RN: 32362-99-5
M. Wt: 166.24 g/mol
InChI Key: XQLIUJWBXPIGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of S-benzylthioacetate can be represented by the IUPAC Standard InChIKey: XQLIUJWBXPIGCB-UHFFFAOYSA-N .

Scientific Research Applications

1. Role in Modulating Cell Proliferation

S-Benzylthioacetate derivatives, such as S-diclofenac, demonstrate potential in inhibiting cell proliferation. For instance, S-diclofenac, which releases hydrogen sulfide, has been found to reduce cell survival and increase apoptotic cell death in rat aortic vascular smooth muscle cells. This indicates its potential in addressing vascular injury-related diseases like atherosclerosis and restenosis after invasive interventions (Baskar et al., 2008).

2. Biocompatible and Efficient Nanocarrier

Chitosan nanoparticles have been used as a nanocarrier for benzyl isothiocyanate, a compound related to S-Benzylthioacetate. This application aims to enhance the solubility, stability, and bioavailability of benzyl isothiocyanate. The encapsulation efficiency and sustained release profile indicate promising formulation for biological applications, which could be extrapolated to similar compounds like S-Benzylthioacetate (Uppal et al., 2018).

3. Molecular Electronics

S-Benzylthioacetate derivatives have relevance in molecular electronics. For example, molecules of benzene-1,4-dithiol, closely related to S-Benzylthioacetate, have been used in forming gold-sulfur-aryl-sulfur-gold systems, which are fundamental in studying charge transport through molecules at a nano scale. This study provides insights into the conductance of a junction containing a single molecule, highlighting potential applications in molecular-scale electronics (Reed et al., 1997).

4. Fluorescent Dye Development and Labeling

The development of fluorescent dyes for labeling biomolecules is another significant application. Research involving benzyl-isothiocyanate-activated fluorescent dyes has shown promise in specific labeling of biomolecules for target discovery, validation, and diagnostics in medicinal chemistry and chemical biology (Petri et al., 2020).

Safety And Hazards

S-benzylthioacetate is intended for research use only and is not intended for human or veterinary use. It’s important to handle this compound with appropriate safety measures .

properties

IUPAC Name

S-benzyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLIUJWBXPIGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448331
Record name S-Benzyl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-benzyl ethanethioate

CAS RN

32362-99-5
Record name S-Benzyl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Matsumura, T Ohba, S Yoneda - Chemistry Letters, 1983 - journal.csj.jp
… complex (2) transfered the carboxylato moiety to active methylene compounds (3) such as p-nitroacetophenone, acetophenone, p-methoxyacetophenone, and s-benzylthioacetate …
Number of citations: 10 www.journal.csj.jp
T Huynh-Ba, W Matthey-Doret, LB Fay… - Journal of agricultural …, 2003 - ACS Publications
Baker's yeast was shown to catalyze the transformation of cysteine−furfural conjugate into 2-furfurylthiol. The biotransformation's yield and kinetics were influenced by the reaction …
Number of citations: 27 pubs.acs.org
X Pu - 2014 - rucore.libraries.rutgers.edu
Chinese stewing is a very popular cooking method throughout most of northern, eastern, and southeastern China. It usually requires a slow cook process which may take up to several …
Number of citations: 1 rucore.libraries.rutgers.edu
NT Truong - 2019 - search.proquest.com
… preliminary study involving the addition of simple thioesters and aldehydes,25b the ability of the Lewis acid as a promoter was investigated through the reaction of S-benzylthioacetate …
Number of citations: 2 search.proquest.com
松村昇, 八久義雄, 井本英二 - 日本化学会誌(化学と工業化学), 1976 - jstage.jst.go.jp
The binary systems consisting of triethylenediamine or triethylamine and Mg (II) salt promote the carboxylation of active methylene compounds with carbon dioxide. Only …
Number of citations: 5 www.jstage.jst.go.jp
佐藤和也, 西久保忠臣 - 日本化学会誌(化学と工業化学), 1991 - jstage.jst.go.jp
… のBA:benzylacetate,MB:methylbenzoate,BTA: S-benzylthioacetate,DTA:&dodecylthioacetate… `)PA:phenylacetate,DTA:S-dodecylthioacetate,BTA:S-benzylthioacetate,PTA:S-phenylthi()…
Number of citations: 1 www.jstage.jst.go.jp

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